Pentylone

Description

Propriétés

IUPAC Name |

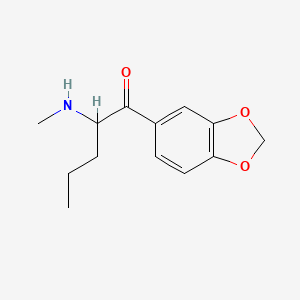

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLULIEUUXXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014183 | |

| Record name | Pentylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698963-77-8 | |

| Record name | Pentylone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698963-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentylone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTYLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pentylone on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the molecular interactions and functional consequences of pentylone, a synthetic cathinone, on the human dopamine transporter (DAT). The information presented herein is synthesized from peer-reviewed neuropharmacological research, providing a comprehensive overview for scientific and drug development applications.

Core Mechanism of Action: A Hybrid Transporter Ligand

This compound exhibits a "hybrid" mechanism of action on monoamine transporters. At the dopamine transporter (DAT), it functions as a blocker (inhibitor) , preventing the reuptake of dopamine from the synaptic cleft.[1][2][3] In contrast, at the serotonin transporter (SERT), it acts as a substrate (releaser) , inducing reverse transport of serotonin.[1][2][3] This dual activity profile classifies this compound as a dopamine reuptake inhibitor and a serotonin releasing agent.[1][2][3]

The primary effect of this compound on dopaminergic neurotransmission is the elevation of extracellular dopamine concentrations, achieved by blocking its primary clearance mechanism.[1] In vivo microdialysis studies in rats have confirmed that systemic administration of this compound leads to a significant, dose-dependent increase in dopamine levels in the nucleus accumbens.[1] Crucially, extensive in vitro testing has demonstrated that this compound does not evoke transporter-mediated dopamine efflux or release.[1][2][3] This distinguishes it from classic psychostimulants like amphetamine, which are dopamine transporter substrates.

Quantitative Pharmacological Data

The interaction of this compound with the dopamine transporter has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency metrics from studies using human embryonic kidney (HEK-293) cells expressing the human dopamine transporter (hDAT) and ex vivo preparations of rat brain synaptosomes.

Table 1: this compound Binding Affinity for the Human Dopamine Transporter (hDAT)

| Compound | Radioligand | Preparation | Kᵢ (µM) | Reference |

| This compound | [¹²⁵I]RTI-55 | HEK-hDAT | 0.380 | Eshleman et al., 2017 |

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: this compound Potency for Inhibition of Dopamine Uptake

| Compound | Preparation | IC₅₀ (µM) | Reference |

| This compound | Rat Brain Synaptosomes | 0.12 ± 0.01 | Saha et al., 2019[1] |

| This compound | HEK-hDAT Cells | 0.31 ± 0.07 | Saha et al., 2019[1] |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, dopamine uptake.

Table 3: this compound Efficacy as a Dopamine Releaser

| Compound | Preparation | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |

| This compound | Rat Brain Synaptosomes | No Release Observed | No Release Observed | Saha et al., 2019[1] |

| This compound | HEK-hDAT Cells | No Release Observed | No Release Observed | Saha et al., 2019[1] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum possible effect of the drug. The data confirms this compound is not a dopamine releaser.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the physiological function of the dopamine transporter and its modulation by this compound.

Caption: Normal Dopamine Transporter (DAT) Function.

Caption: this compound's Mechanism of Action on DAT.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine transporter.

Objective: To determine the Kᵢ of this compound at the human dopamine transporter (hDAT).

Materials:

-

Biological Material: Cell membranes prepared from HEK-293 cells stably expressing hDAT.

-

Radioligand: [¹²⁵I]RTI-55 or [³H]WIN 35,428 (a high-affinity DAT ligand).

-

Unlabeled Ligand: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM Mazindol).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: 96-well microplates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize hDAT-expressing HEK-293 cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

Total Binding Wells: Cell membranes, a fixed concentration of radioligand (typically at its Kₑ value), and binding buffer.

-

Non-specific Binding Wells: Cell membranes, radioligand, and a saturating concentration of the non-specific control (e.g., Mazindol).

-

Competition Wells: Cell membranes, radioligand, and varying concentrations of this compound (typically a 10-point serial dilution).

-

-

Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 4°C or 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Caption: Experimental Workflow for a DAT Binding Assay.

[³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the transport of radiolabeled dopamine into cells or synaptosomes.

Objective: To determine the IC₅₀ of this compound for DAT-mediated dopamine uptake.

Materials:

-

Biological Material: Rat brain synaptosomes or HEK-293 cells expressing hDAT.

-

Radiolabeled Substrate: [³H]Dopamine.

-

Test Compound: this compound hydrochloride.

-

Buffer: Krebs-Phosphate Buffer (pH 7.4).

-

Equipment: As per the binding assay.

Protocol:

-

Preparation: Aliquot synaptosomes or cultured cells into assay tubes or a 96-well plate.

-

Pre-incubation: Pre-incubate the biological material with varying concentrations of this compound (or buffer for control) for 10-15 minutes at 37°C.

-

Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically 5-10 nM).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of dopamine uptake.

-

Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer, similar to the binding assay.

-

Quantification: Lyse the cells/synaptosomes on the filter and measure the accumulated radioactivity via liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of [³H]Dopamine uptake versus the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value.

Neurotransmitter Release Assay

This assay determines if a compound acts as a transporter substrate by measuring its ability to evoke the release of a pre-loaded radiolabeled substrate.

Objective: To determine if this compound is a dopamine releaser and, if so, its EC₅₀ and Eₘₐₓ.

Materials:

-

Biological Material: Rat brain synaptosomes or HEK-293 cells expressing hDAT.

-

Radiolabeled Substrate: [³H]MPP⁺ (a DAT substrate) or [³H]Dopamine.

-

Test Compound: this compound hydrochloride.

-

Positive Control: A known dopamine releaser, such as d-amphetamine.

-

Equipment: Superfusion apparatus or multi-well plates.

Protocol:

-

Loading: Incubate the cells or synaptosomes with the radiolabeled substrate (e.g., [³H]MPP⁺) until a steady-state level of accumulation is achieved.

-

Washing: Wash the preparations with buffer to remove excess extracellular radiolabel.

-

Baseline Release: Place the loaded preparations in a superfusion system or fresh buffer and collect fractions over time to establish a stable baseline rate of efflux.

-

Drug Application: Introduce varying concentrations of this compound (or d-amphetamine as a positive control) into the superfusion buffer.

-

Fraction Collection: Continue to collect fractions during and after drug exposure.

-

Quantification: Measure the radioactivity in each collected fraction and in the remaining cells/synaptosomes at the end of the experiment.

-

Data Analysis: Calculate the amount of release as a percentage of the total radioactivity in the cells at the start of the drug application. Plot the peak percentage of release against the log concentration of the drug to determine EC₅₀ and Eₘₐₓ values. For this compound at DAT, this will result in a flat line, indicating no release.[1]

References

- 1. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pentylone: A Technical Whitepaper on its Function as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylone (also known as β-keto-methylbenzodioxolylpentanamine, βk-MBDP) is a synthetic cathinone that has emerged as a compound of interest within the scientific community due to its potent psychoactive effects. Pharmacologically, this compound functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its molecular and cellular interactions. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound and related compounds.

Introduction

This compound is a substituted cathinone derivative that belongs to the broader class of phenethylamines.[[“]][2] It has been identified as a psychoactive substance in various regions and is structurally related to other cathinones like methylone.[3] The primary mechanism underlying its stimulant effects is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4][5]

Interestingly, further research has revealed a more nuanced "hybrid" activity for this compound. It acts as a blocker at the dopamine transporter (DAT) while simultaneously functioning as a substrate for the serotonin transporter (SERT), inducing transporter-mediated release of serotonin.[[“]][3] This dual action contributes to its complex pharmacological profile.

Mechanism of Action

This compound's primary pharmacological effect is the inhibition of monoamine reuptake. It binds to the presynaptic transporters SERT, NET, and DAT, preventing the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, making them more available to bind to postsynaptic receptors and prolonging their signaling effects.

Furthermore, this compound exhibits a distinct interaction with the serotonin transporter, acting as a substrate. This means that in addition to blocking reuptake, it is also transported into the presynaptic neuron by SERT, which can lead to a reversal of the transporter's function and subsequent release of intracellular serotonin into the synapse.[3][4] At the dopamine transporter, however, this compound functions as a blocker and does not induce dopamine release.[3][4]

Caption: Mechanism of action of this compound at the monoamine synapse.

Quantitative Pharmacological Data

The inhibitory potency of this compound at the human dopamine, norepinephrine, and serotonin transporters has been characterized in vitro using human embryonic kidney 293 (HEK293) cells expressing the respective transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Transporter | This compound IC50 (µM) | Reference |

| Dopamine Transporter (DAT) | 0.99 | Simmler et al., 2014 |

| Norepinephrine Transporter (NET) | 1.34 | Simmler et al., 2014 |

| Serotonin Transporter (SERT) | 8.37 | Simmler et al., 2014 |

Table 1: Inhibitory potency of this compound at human monoamine transporters.

In studies using rat brain synaptosomes, this compound demonstrated a higher potency for inhibiting dopamine uptake compared to serotonin uptake.[3]

| Assay System | Transporter | This compound IC50 (µM) | Reference |

| Rat Brain Synaptosomes | Dopamine Transporter (DAT) | 0.12 ± 0.01 | Saha et al., 2018 |

| Rat Brain Synaptosomes | Serotonin Transporter (SERT) | 1.36 ± 0.10 | Saha et al., 2018 |

| HEK293 Cells | Dopamine Transporter (DAT) | 0.31 ± 0.07 | Saha et al., 2018 |

| HEK293 Cells | Serotonin Transporter (SERT) | 11.7 ± 0.5 | Saha et al., 2018 |

Table 2: Comparative inhibitory potencies of this compound in different assay systems.

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a method to determine the IC50 values of this compound at the human dopamine, norepinephrine, and serotonin transporters using transfected HEK293 cells and a radiolabeled substrate.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)

-

Poly-D-lysine coated 96-well plates

-

Krebs-HEPES buffer (KHB)

-

This compound hydrochloride

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Non-specific uptake inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate medium at 37°C and 5% CO2.

-

Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and then prepare serial dilutions in KHB to achieve the desired final concentrations.

-

Prepare a solution of the radiolabeled substrate in KHB at a concentration close to its Km for the respective transporter.

-

Prepare a solution of the non-specific uptake inhibitor in KHB at a concentration sufficient to completely block uptake (e.g., 10 µM).

-

-

Assay Performance:

-

On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer once with KHB.

-

Add 50 µL of KHB containing the various concentrations of this compound (for total inhibition), KHB with solvent (for total uptake), or the non-specific uptake inhibitor (for non-specific uptake) to the appropriate wells.

-

Pre-incubate the plate for 10-20 minutes at room temperature.

-

Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to each well.

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of uptake for the specific transporter.

-

-

Termination of Uptake:

-

Rapidly terminate the reaction by aspirating the solution and washing the wells multiple times with ice-cold KHB to remove unincorporated radiolabel.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well by adding a lysis buffer or scintillation fluid directly.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of the potent inhibitor) from the total uptake (counts in the absence of any inhibitor).

-

Plot the percentage of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for the in vitro monoamine reuptake inhibition assay.

Downstream Signaling Pathways

The increased synaptic concentrations of dopamine, norepinephrine, and serotonin resulting from this compound's action lead to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.

-

Dopamine: Primarily acts on D1-like (Gs/Golf-coupled) and D2-like (Gi/o-coupled) receptors. D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2 receptor activation inhibits adenylyl cyclase, decreasing cAMP levels.

-

Norepinephrine: Binds to α- and β-adrenergic receptors. α1 receptors are typically coupled to Gq, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC). α2 receptors are coupled to Gi, inhibiting adenylyl cyclase. β-adrenergic receptors are coupled to Gs, stimulating adenylyl cyclase.

-

Serotonin: Interacts with a wide variety of receptor subtypes. Many, like the 5-HT1A receptor, are Gi/o-coupled, inhibiting adenylyl cyclase. Others, like the 5-HT2A receptor, are Gq-coupled, activating the PLC pathway. 5-HT4, 5-HT6, and 5-HT7 receptors are Gs-coupled, stimulating adenylyl cyclase.

These initial signaling events lead to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately altering neuronal excitability and gene expression.

Caption: Simplified overview of major downstream signaling pathways activated by monoamines.

Conclusion

This compound is a potent serotonin-norepinephrine-dopamine reuptake inhibitor with a complex pharmacological profile characterized by its "hybrid" activity as a DAT blocker and a SERT substrate. The quantitative data and experimental protocols provided in this technical guide offer a framework for the continued investigation of this compound and related synthetic cathinones. A thorough understanding of its mechanism of action and downstream signaling effects is crucial for the scientific community in assessing its potential physiological and toxicological impacts. This document serves as a foundational resource to aid in these research and development endeavors.

References

- 1. consensus.app [consensus.app]

- 2. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

Chemical and physical properties of Pentylone hydrochloride

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Pentylone hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and analysis.

Core Chemical and Physical Properties

This compound hydrochloride, a synthetic cathinone, is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[1] It is chemically known as 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride.[2][3] At room temperature, it typically appears as a white to off-white crystalline powder.[2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound hydrochloride.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride | [3] |

| Synonyms | βk-MBDP, βk-Methyl-K, 1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one | [2][4] |

| CAS Number | 17763-01-8 | [1][2][3][5] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [1][2][3] |

| Molecular Weight | 271.74 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 237-239 °C; Other reported ranges include 215-242 °C and 230 ± 3°C. | [2] |

| Boiling Point (Free Base) | 374.7 ± 42.0 °C | |

| Solubility | Soluble in methanol (e.g., 1.0 mg/mL).[2][6][7] The hydrochloride salt form enhances solubility in aqueous solutions compared to the free base.[2] |

Spectroscopic and Analytical Data

Structural elucidation and identification of this compound hydrochloride are typically achieved through a combination of spectroscopic methods. The following table summarizes key analytical data.

| Analytical Method | Key Data / Peaks | Source(s) |

| ¹H NMR (400 MHz, D₂O) | See SWGDRUG Monograph for spectrum | [5] |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Retention Time: 11.219 min. See SWGDRUG Monograph for EI Mass Spectrum. | [5] |

| Infrared Spectroscopy (FTIR) | Data available and used in comparative structural analyses. | [5][8][9] |

| Ultraviolet (UV) Spectroscopy | λmax: 237, 285, 324 nm (for a related compound, N-methyl-N-propyl this compound) | [10] |

Experimental Protocols

Detailed and validated experimental methods are crucial for the reliable synthesis and analysis of this compound hydrochloride.

Synthesis Protocol (General Method)

The synthesis of synthetic cathinones like this compound often follows established chemical pathways. A common method is adapted from the synthesis of similar compounds, such as eutilon. Due to the instability of the free base, cathinones are typically isolated as hydrochloride salts.[11]

-

α-Bromination: The synthesis generally starts with a ketone precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one. This starting material undergoes α-bromination to introduce a bromine atom on the carbon adjacent to the carbonyl group.

-

Amination: The resulting α-bromo ketone is then reacted with methylamine (CH₃NH₂). The methylamine displaces the bromine atom, forming the secondary amine and yielding the this compound base.

-

Salt Formation: The final product is isolated as a hydrochloride salt by treating the this compound free base with hydrochloric acid (HCl). This process improves the stability and handling of the compound.

Analytical Protocols

The following are detailed methodologies for the analysis of this compound hydrochloride, based on the monograph provided by the Drug Enforcement Administration's Special Testing and Research Laboratory.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dilute approximately 10 mg of the analyte in deuterium oxide (D₂O). Add TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.

-

Instrument: 400 MHz NMR spectrometer.

-

Parameters:

-

Spectral Width: -3 ppm to 13 ppm.

-

Pulse Angle: 90°.

-

Delay Between Pulses: 45 seconds.

-

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Sample Preparation: Dilute approximately 5 mg/mL of the analyte in methanol.

-

Instrument: Agilent gas chromatograph with a mass selective detector (MSD).

-

GC Conditions:

-

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.

-

Injection: 1 µL injection with a split ratio of 20:1.

-

-

MS Conditions:

-

MSD Transfer Line: 280°C.

-

MS Source: 230°C.

-

MS Quad: 150°C.

-

Mass Scan Range: 34-550 amu.

-

Pharmacology and Mechanism of Action

This compound hydrochloride's psychoactive effects stem from its interaction with monoamine neurotransmitter systems in the brain.[2] It functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and also acts as a serotonin releasing agent.[2][4]

Research has shown that this compound exhibits a hybrid mechanism of action. It acts as an efficacious blocker at the dopamine transporter (DAT) while simultaneously functioning as a substrate (releaser) at the serotonin transporter (SERT).[12] This dual activity, inhibiting dopamine reuptake while promoting serotonin release, contributes to its complex stimulant effects.[12] In vitro studies have determined its potency for inhibiting dopamine uptake, with an IC₅₀ value of 0.12 µM in rat brain synaptosomes.[12]

Visualizations

Caption: Mechanism of this compound as a monoamine reuptake inhibitor and serotonin releaser.

Caption: A typical experimental workflow for the identification of this compound HCl.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy this compound hydrochloride | 17763-01-8 [smolecule.com]

- 3. This compound hydrochloride | C13H18ClNO3 | CID 71750183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. swgdrug.org [swgdrug.org]

- 6. caymanchem.com [caymanchem.com]

- 7. biosynth.com [biosynth.com]

- 8. Methylone and this compound: structural analysis of new psychoactive substances | springermedizin.de [springermedizin.de]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. unodc.org [unodc.org]

- 12. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Pharmacological Profile of Pentylone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed in-vitro pharmacological profile of Pentylone (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one), a synthetic cathinone. It focuses on its interactions with monoamine transporters and outlines the standard experimental procedures for characterizing such compounds. Quantitative data on its potency as a transporter inhibitor are presented, alongside detailed methodologies for key in-vitro assays. Furthermore, this guide includes visualizations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of its pharmacological mechanisms.

Interaction with Monoamine Transporters

This compound's primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It displays a "hybrid" activity, functioning as a potent reuptake inhibitor (blocker) at DAT while acting as a substrate (releaser) at SERT.[1][2][3] This profile is distinct from classic psychostimulants and contributes to its unique psychoactive effects.

Quantitative Inhibitory Potency (IC50)

The inhibitory potency of this compound at monoamine transporters is quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the in-vitro inhibition data from studies using both rat brain synaptosomes and human embryonic kidney (HEK-293) cells expressing the human transporters.[1]

Table 1: Inhibitory Potency (IC50) of this compound in Rat Brain Synaptosomes [1]

| Transporter | IC50 (μM) |

| DAT | 0.12 ± 0.01 |

| SERT | 1.36 ± 0.10 |

Table 2: Inhibitory Potency (IC50) of this compound in HEK-293 Cells Expressing Human Transporters [1]

| Transporter | IC50 (μM) |

| DAT | 0.31 ± 0.07 |

| SERT | 11.7 ± 0.5 |

These data consistently show that this compound is a more potent inhibitor of the dopamine transporter than the serotonin transporter.[1]

Interaction with G-Protein Coupled Receptors (GPCRs)

While the primary activity of this compound is at monoamine transporters, a comprehensive pharmacological profile requires assessment of its binding affinity and functional activity at a broad range of CNS receptors. Synthetic cathinones can interact with various serotonergic, dopaminergic, and adrenergic receptors, which can modulate their overall effects.[4][5][6] Specific, quantitative binding (Ki) and functional (EC50) data for this compound at these receptors are not extensively detailed in publicly available literature. However, the standard protocols for determining such interactions are well-established.

Experimental Protocols

The following sections detail the standard in-vitro methodologies used to determine the pharmacological profile of compounds like this compound.

Radiolabeled Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter, thereby determining its IC50 value.[7][8]

Protocol:

-

Cell Culture: HEK-293 cells (or other suitable cell lines) stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter are cultured to confluence in appropriate multi-well plates.[1]

-

Pre-incubation: The cells are washed with buffer and then pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[9]

-

Initiation of Uptake: The uptake reaction is initiated by adding a fixed concentration of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine for DAT, [³H]5-HT for SERT).

-

Incubation: The incubation is carried out for a short period (e.g., 10-20 minutes) during which the transporters actively uptake the radiolabeled substrate.

-

Termination of Uptake: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[9]

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[8]

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. Specific uptake is calculated by subtracting this non-specific value from the total uptake. The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.[7]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the receptor.[10][11]

Protocol:

-

Membrane Preparation: Membranes are prepared from tissues or cultured cells that endogenously or recombinantly express the target receptor. This is typically done through homogenization followed by centrifugation to isolate the membrane fraction.[12]

-

Assay Setup: The assay is performed in a multi-well plate. Each well contains the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the competing test compound (e.g., this compound).[10][12]

-

Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is most commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[13]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined from wells containing a high concentration of an unlabeled standard ligand. The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][14]

GPCR Functional Assays

GPCR functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. This is achieved by measuring the downstream signaling events following receptor activation.[15][16]

Common Methodologies:

-

Second Messenger Assays: These assays quantify the production of intracellular second messengers. For Gs-coupled receptors, adenylyl cyclase activity and subsequent cAMP production are measured. For Gi-coupled receptors, the inhibition of cAMP production is measured. For Gq-coupled receptors, phospholipase C activation is measured, typically by quantifying downstream products like inositol phosphates (IP) or the resulting release of intracellular calcium (Ca²+).[15][17]

-

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated GPCR, which is a key event in receptor desensitization and G-protein-independent signaling.[16][18] This is particularly important for identifying "biased ligands" that preferentially activate one pathway over another.

References

- 1. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors [mdpi.com]

- 5. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acnp.org [acnp.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]

An In-depth Technical Guide on the Neurochemical Effects of Pentylone on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical effects of pentylone, a synthetic cathinone, on the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This document synthesizes quantitative data from various in vitro studies, details the experimental protocols used to obtain this data, and presents visual diagrams to elucidate key mechanisms and workflows.

Introduction: this compound's Unique Profile

This compound (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one) is a substituted cathinone that has emerged as a psychoactive substance.[1] Its neurochemical profile is of significant interest to the scientific community due to its complex and hybrid mechanism of action at monoamine transporters. These transporters are critical for regulating the concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft, and are the primary targets for many therapeutic agents and substances of abuse.[2]

This compound has been characterized as a "hybrid" agent, primarily acting as a dopamine transporter (DAT) blocker while simultaneously functioning as a serotonin transporter (SERT) substrate, inducing serotonin release.[3][4][5][6] This dual action results in a distinct neurochemical signature that differentiates it from classic psychostimulants like cocaine (a transporter blocker) and amphetamine (a substrate/releaser). Understanding the nuances of this compound's interaction with these transporters is crucial for predicting its physiological and behavioral effects, as well as its potential for abuse and toxicity.

Quantitative Data: Monoamine Transporter Interactions

The following tables summarize the quantitative data from in vitro studies on this compound's potency and selectivity for monoamine transporters. The data is presented as IC₅₀ values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) and Kᵢ values (the inhibition constant for a ligand).

Table 1: this compound's Inhibition of Monoamine Uptake (IC₅₀ Values)

| Transporter | Assay System | IC₅₀ (µM) | Reference |

| DAT | Rat Brain Synaptosomes | 0.12 ± 0.01 | [3] |

| HEK-293 Cells (human DAT) | 0.31 ± 0.07 | [3] | |

| SERT | Rat Brain Synaptosomes | 1.36 ± 0.10 | [3] |

| HEK-293 Cells (human SERT) | 11.7 ± 0.5 | [3] | |

| NET | HEK-293 Cells (human NET) | Potent Inhibitor | [7] |

Note: Lower IC₅₀ values indicate greater potency.

Table 2: this compound's Binding Affinity for Monoamine Transporters (Kᵢ Values)

| Transporter | Assay System | Kᵢ (µM) | Reference |

| hDAT | HEK Cells | Moderate Affinity | [8] |

| hSERT | HEK Cells | High Affinity | [8] |

| hNET | HEK Cells | Not explicitly stated | [8] |

Note: Lower Kᵢ values indicate greater binding affinity.

Table 3: Selectivity Ratios of this compound

| Ratio | Value (Synaptosomes) | Value (HEK-293 Cells) | Reference |

| DAT/SERT | 11.4 | 6.2 | [3] |

Note: A higher DAT/SERT ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter.

The data clearly indicates that this compound is a potent inhibitor of DAT, with a significantly higher potency compared to its effect on SERT.[3] The selectivity ratio further emphasizes its preference for the dopamine transporter.[3] While it acts as an inhibitor at both transporters, studies have shown that its mechanism at SERT is primarily as a substrate, leading to serotonin release.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the neurochemical effects of this compound.

3.1. Synaptosomal Monoamine Uptake Assay

This in vitro assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes, which are isolated nerve terminals.

-

Preparation of Synaptosomes:

-

Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) is homogenized in ice-cold sucrose buffer.[9][10][11]

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[10]

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 16,000 x g for 20 minutes) to pellet the synaptosomes.[9][10]

-

The synaptosomal pellet is resuspended in an appropriate assay buffer.[9]

-

-

Uptake Inhibition Assay:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound) or vehicle.[12]

-

A radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) is added to initiate the uptake reaction.[7][12]

-

The incubation is carried out at 37°C for a short period (typically 5-10 minutes).[13]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.[12]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]

-

The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.[12]

-

IC₅₀ values are determined by plotting the percentage of inhibition against the log concentration of the test compound.[12]

-

3.2. Radioligand Binding Assay in Transfected Cells

This assay determines the binding affinity of a compound to a specific transporter protein expressed in a cell line.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) cells are stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[7][14]

-

The cells are cultured and harvested.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the transporter proteins.[15]

-

-

Competitive Binding Assay:

-

Cell membranes are incubated with a specific radioligand for the transporter of interest (e.g., [¹²⁵I]RTI-55 for DAT, SERT, and NET) and varying concentrations of the test compound (this compound).[8][15]

-

The incubation is carried out to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters.[15]

-

The filters are washed to remove unbound radioligand.[15]

-

The radioactivity on the filters is measured by liquid scintillation counting.[15]

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the Kᵢ value is calculated.

-

3.3. Monoamine Release Assay

This assay distinguishes between transporter blockers and substrates by measuring the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters.

-

Synaptosome or Cell Preparation and Loading:

-

Synaptosomes or transfected cells are prepared as described above.

-

They are pre-loaded with a radiolabeled monoamine (e.g., [³H]5-HT for SERT) by incubation.[3]

-

-

Release Assay:

-

The loaded synaptosomes or cells are washed to remove excess extracellular radiolabel.

-

The preparation is then exposed to varying concentrations of the test compound (this compound).

-

The amount of radioactivity released into the supernatant is measured over time.

-

A compound that is a substrate will induce a significant increase in the release of the radiolabeled neurotransmitter.

-

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Presumed Mechanism of Action of this compound at Monoamine Transporters

Caption: this compound acts as a DAT blocker and a SERT substrate, increasing extracellular dopamine and serotonin.

4.2. Experimental Workflow for a Synaptosomal Uptake Assay

Caption: A stepwise workflow for determining the inhibitory effect of this compound on monoamine uptake in synaptosomes.

4.3. Logical Relationship: this compound's Hybrid Action

Caption: Logical flow illustrating how this compound's interactions with DAT and SERT lead to its hybrid effects.

Conclusion

The neurochemical profile of this compound is characterized by its potent blockade of the dopamine transporter and its substrate activity at the serotonin transporter. This "hybrid" mechanism of action distinguishes it from other psychostimulants and contributes to its unique pharmacological effects. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to characterize novel psychoactive substances and develop new therapeutic agents targeting the monoamine transporter system. Further research is warranted to fully elucidate the in vivo consequences of this compound's complex neurochemical interactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 11. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Structure-activity relationship of Pentylone and its analogs

An In-Depth Technical Guide on the Structure-Activity Relationship of Pentylone and Its Analogs

Executive Summary

This document provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound (1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one, bk-MBDP) and its structurally related synthetic cathinone analogs. This compound and its derivatives primarily act as monoamine transporter inhibitors, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The SAR analysis reveals that modifications to three key regions of the this compound scaffold—the α-alkyl chain, the N-terminal group, and the aromatic ring—profoundly influence potency, selectivity, and mechanism of action (i.e., transporter blocker vs. substrate/releaser).

Key findings indicate that:

-

α-Alkyl Chain Length: Increasing the length of the α-alkyl chain from methyl (methylone) to propyl (this compound) generally enhances DAT affinity and selectivity over SERT. This modification is also critical in shifting the mechanism of action from a mixed-action releaser/blocker towards a pure transporter inhibitor.

-

N-Alkylation: Substitution of the N-methyl group with a larger N-ethyl group (e.g., N-ethyl-pentylone or NEP) tends to increase potency at DAT.

-

Aromatic Ring Substitution: The presence of the 3,4-methylenedioxy group on the phenyl ring, as seen in this compound, generally confers higher potency at SERT compared to analogs lacking this feature, such as pentedrone.

This guide summarizes quantitative transporter interaction data, details common experimental protocols for assessing these interactions, and uses visualizations to clarify key concepts and workflows for researchers in pharmacology and drug development.

Introduction

Synthetic cathinones, β-keto amphetamine derivatives, represent a large and continuously evolving class of new psychoactive substances (NPS).[1] Their psychoactive effects are primarily mediated by their interaction with monoamine transporters, mimicking the actions of classical psychostimulants like cocaine and amphetamine.[1][2] this compound (also known as bk-MBDP) is a second-generation synthetic cathinone that has been frequently identified in the illicit drug market.[1][3][4][5] Understanding the relationship between the chemical structure of this compound and its pharmacological activity is crucial for predicting the effects of newly emerging analogs, developing analytical detection methods, and informing public health and regulatory bodies.

This document explores the SAR of this compound by examining how specific structural modifications alter its interaction with DAT, SERT, and NET.

Core Chemical Structure and Mechanism of Action

The core structure of a synthetic cathinone is a phenethylamine scaffold with a ketone group at the β-carbon.[3] this compound's structure is characterized by three key features that are often modified in its analogs:

-

An α-propyl group on the side chain.

-

A 3,4-methylenedioxy substitution on the aromatic (phenyl) ring.

-

An N-methyl group at the terminal amine.

The primary mechanism of action for this compound and its analogs is the inhibition of monoamine reuptake by binding to DAT, SERT, and NET.[6] This blockade increases the extracellular concentration of dopamine, serotonin, and norepinephrine, leading to stimulant effects.[2]

A critical distinction in their pharmacology is whether a compound acts as a transporter blocker (like cocaine) or a transporter substrate (releaser, like amphetamine). Blockers prevent reuptake by binding to the transporter, while substrates are transported into the presynaptic neuron and trigger reverse transport (efflux) of neurotransmitters.[3][7] this compound and its longer-chain analogs often exhibit "hybrid" activity, acting as blockers at DAT but as substrates at SERT.[8][9]

Structure-Activity Relationship (SAR) Analysis

Effect of α-Alkyl Chain Length

The length of the alkyl chain at the α-carbon position is a major determinant of potency and mechanism. This compound is the α-propyl analog of methylone.[8] Lengthening this chain from methyl (methylone) to ethyl (butylone) and then to propyl (this compound) has significant consequences.

-

Potency and Selectivity : Increasing the α-carbon chain length tends to increase DAT selectivity.[8][9] this compound is more DAT-selective than butylone.[8] This modification often leads to an inverted U-shaped curve for psychostimulant effects, with potency increasing up to a propyl or butyl chain and then decreasing.[6][10]

-

Mechanism : This elongation is strongly associated with a shift from a substrate-type releaser to a reuptake inhibitor (blocker).[8] While methylone acts as a non-selective releaser similar to MDMA, butylone and this compound display "hybrid" activity, acting as DAT blockers but SERT substrates.[8][9]

Effect of N-Alkylation

Modification of the amine group also modulates activity. The most common modifications involve replacing the N-methyl group of this compound with an N-ethyl group to form N-ethyl-pentylone (NEP or ephylone).

-

Potency : N-ethyl analogs of cathinones are often more potent dopamine uptake inhibitors than their N-methyl counterparts.[1] Studies show that N-ethyl-pentylone (NEP) has a higher potency for inhibiting DAT compared to this compound.[11] This correlates with NEP being more efficacious in inducing hyperlocomotion in animal models.[1]

Effect of Aromatic Ring Substitution

The 3,4-methylenedioxy group on the phenyl ring is a hallmark of "entactogen"-like compounds such as MDMA and methylone. Its presence or absence significantly affects SERT activity.

-

Potency and Selectivity : The methylenedioxy group generally increases activity at SERT.[6] this compound, which has this group, shows higher potency as a SERT inhibitor compared to its analog pentedrone, which lacks it.[1] Consequently, removing this group, as in pentedrone, results in a compound with higher DAT selectivity.

-

Behavioral Effects : The higher SERT activity associated with the methylenedioxy group is thought to contribute to the empathogenic or entactogenic subjective effects reported for some cathinones, whereas compounds with high DAT/SERT selectivity ratios are more likely to have abuse potential similar to cocaine.[3][7]

The logical flow of these SAR principles is summarized in the diagram below.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and key analogs at human monoamine transporters (hDAT, hSERT, hNET). Data are presented as IC₅₀ values (concentration required to inhibit 50% of transporter activity). Lower values indicate higher potency.

Table 1: Effect of α-Alkyl Chain Length on Transporter Inhibition (IC₅₀ nM)

| Compound | α-Substituent | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | DAT/SERT Ratio | Reference |

|---|---|---|---|---|---|---|

| Methylone | Methyl | 134 | 203 | 185 | 1.5 | [8] |

| Butylone | Ethyl | 95 | 321 | 139 | 3.4 | [8] |

| This compound | Propyl | 59 | 473 | 70 | 8.0 |[8] |

Data from assays in HEK293 cells expressing human transporters.

Table 2: Effect of N-Alkylation and Ring Substitution on Transporter Inhibition (IC₅₀ nM)

| Compound | Key Features | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | DAT/SERT Ratio | Reference |

|---|---|---|---|---|---|

| This compound | N-Methyl, Methylenedioxy | 130 | 1,930 | 14.8 | [1] |

| N-Ethyl-pentylone (NEP) | N-Ethyl, Methylenedioxy | 35 | 930 | 26.6 | [1] |

| Pentedrone | N-Methyl, No Methylenedioxy | 47 | >10,000 | >212 | [1] |

| N-Ethyl-pentedrone (NEPD) | N-Ethyl, No Methylenedioxy | 22 | >10,000 | >454 |[1] |

Data from uptake inhibition assays in HEK293 cells expressing human transporters.

Experimental Protocols

The quantitative data presented are typically generated using standardized in vitro assays. The following are generalized protocols based on methodologies cited in the literature.[1][3][8][11]

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter into cells expressing a specific transporter.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.[1][11]

-

Assay Preparation: Cells are plated in 96-well plates and washed with Krebs-HEPES buffer.

-

Inhibition: Cells are pre-incubated for 10-15 minutes with varying concentrations of the test compound (e.g., this compound).

-

Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]5-HT for SERT) is added to initiate uptake.

-

Incubation: The reaction proceeds for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

-

Termination: Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are normalized to control wells (no drug) and non-specific uptake wells (containing a high concentration of a known potent inhibitor like cocaine). IC₅₀ values are calculated using non-linear regression analysis.

Neurotransmitter Release Assay

This assay is used to determine if a compound is a transporter substrate (releaser) or a blocker.

Methodology:

-

Cell Preparation: HEK293 cells expressing the transporter of interest are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine) by incubating them for 30-60 minutes.

-

Washing: Cells are washed repeatedly to remove extracellular radioactivity.

-

Superfusion: Cells are continuously perfused with buffer to establish a stable baseline of spontaneous efflux.

-

Drug Application: The test compound is added to the perfusion buffer at a high concentration (e.g., 10 µM).

-

Fraction Collection: Perfusate fractions are collected at regular intervals (e.g., every 1-5 minutes) both before and after drug application.

-

Quantification: The radioactivity in each collected fraction is measured.

-

Data Analysis: A significant increase in radioactivity in the fractions following drug application, compared to the baseline, indicates that the compound is a substrate and induces neurotransmitter release. The magnitude of this release is often compared to a known potent releaser like methamphetamine or MDMA.[3][8]

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined example of how subtle chemical modifications can lead to significant changes in pharmacological properties. The key takeaways for researchers are:

-

The α-alkyl chain length is a primary driver of DAT vs. SERT selectivity and the blocker vs. substrate mechanism. Longer chains favor DAT-selective blockade.[8][10]

-

N-alkylation with larger groups like ethyl can enhance DAT potency.[1]

-

The 3,4-methylenedioxy ring is a critical moiety for potent SERT interaction.[1][7]

These principles provide a predictive framework for assessing the likely pharmacological profile of new synthetic cathinone derivatives based on their chemical structure. This understanding is vital for anticipating the abuse potential and toxicological risks of emerging psychoactive substances.

References

- 1. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 2. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substance Details this compound [unodc.org]

- 6. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]

Pentylone Pharmacokinetics and Metabolism in Rat Models: A Technical Guide

This technical guide provides a comprehensive overview of the current scientific understanding of pentylone's pharmacokinetic profile and metabolic fate in rat models. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science.

Pharmacokinetics

This compound exhibits rapid absorption and distribution in rat models, with key pharmacokinetic parameters influenced by the specific strain and sex of the animal. The following tables summarize the quantitative data from a study utilizing female Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats

| Parameter | Value (Mean ± SEM) |

| Dose (subcutaneous) | 20 mg/kg |

| Cmax (Maximum Concentration) | 5252.55 ± 130.5 µg/L[1] |

| Tmax (Time to Cmax) | 30 min |

| AUC0–∞ (Area Under the Curve) | 464,469 ± 37,307 µg/L × min[1] |

| t1/2 (Half-life) | 99.6 ± 7.2 min |

| CLp/F (Apparent Clearance) | 12.3 ± 1.2 mL/min[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the cited studies on this compound pharmacokinetics and metabolism in rats.

In Vivo Pharmacokinetic Study in Female Sprague-Dawley Rats

-

Animal Model: Female Sprague-Dawley rats were utilized for this study.[1]

-

Drug Administration: this compound was administered via a subcutaneous injection at a dose of 20 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points through a jugular vein cannula.[1]

-

Sample Preparation:

-

To 100 µL of rat plasma, 20 µL of 250 mM sodium metabisulfite (SMBS) and 10 µL of 250 mM Ethylenediaminetetraacetic acid (EDTA) were added and gently vortexed.

-

Protein precipitation was carried out by adding 400 µL of chilled acetonitrile, followed by centrifugation at 9800 × g for 10 minutes.[1]

-

The resulting supernatant was removed and evaporated to dryness under a nitrogen stream in a 40 °C water bath.[1]

-

The residue was reconstituted in the mobile phase (0.1% formic acid in water), vortexed, and centrifuged before analysis.[1]

-

-

Analytical Method:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system.[1]

-

Column: Kinetex LC column (150 × 4.6 mm).

-

Mobile Phase: A gradient elution was performed with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min and a temperature of 40 °C.[1]

-

Detection: Samples were analyzed at a wavelength of 290 nm.[1]

-

Quantification: Drug concentrations were determined by comparing peak-area ratios from standard solutions. The limit of detection was 48.83 µg/L.[1]

-

In Vivo Microdialysis in the Nucleus Accumbens of Conscious Rats

-

Animal Model: Conscious rats were used to assess the neurochemical effects of this compound.

-

Drug Administration: this compound was administered intravenously at doses of 1 and 3 mg/kg.[2]

-

Surgical Procedure: Microdialysis probes were implanted in the nucleus accumbens of the rats.

-

Microdialysis:

-

Following a stabilization period, baseline samples were collected.

-

This compound was administered, and dialysate samples were collected at regular intervals.

-

-

Neurochemical Analysis: The collected dialysate samples were analyzed to measure the extracellular levels of dopamine and serotonin.[2]

Metabolism

The biotransformation of this compound in rats involves a series of metabolic reactions, primarily occurring in the liver. While a definitive metabolic map for this compound in rats is not yet fully elucidated, studies on structurally similar synthetic cathinones, such as dithis compound and N-ethyl pentedrone, in rat liver microsomes provide strong evidence for the primary metabolic pathways.

The anticipated metabolic pathways for this compound in rats include:

-

Hydroxylation: Addition of a hydroxyl group to the this compound molecule.

-

N-Dealkylation: Removal of the N-methyl group.

-

O-Dealkylation: Removal of an alkyl group from an ether linkage.

-

Reduction of the Carboxide Group: Conversion of the ketone group to a secondary alcohol.

-

Dehydrogenation: Removal of hydrogen atoms.

-

Dealkoxylation: Removal of an alkoxy group.

-

Phase II Conjugation: Glucuronidation and sulfation of the phase I metabolites to increase their water solubility and facilitate excretion.

In Vitro Metabolism using Rat Liver Microsomes

-

Incubation: this compound is incubated with rat liver microsomes in the presence of NADPH-regenerating system to initiate phase I metabolic reactions.

-

Metabolite Identification: The resulting metabolites are identified and characterized using advanced analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[3][4]

Visualizations

Proposed Metabolic Pathway of this compound in Rats

Caption: Proposed metabolic pathway of this compound in rat models.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.

References

- 1. Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic cathinones, butylone and this compound, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of dithis compound in zebrafish and human liver microsomes determined by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preclinical Toxicological Profile of Pentylone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylone (also known as βk-MBDP, methylenedioxypentedrone) is a synthetic cathinone of the phenethylamine class that has emerged as a novel psychoactive substance (NPS). Structurally related to other cathinones like MDPV, this compound exhibits stimulant and entactogenic properties, primarily by interacting with monoamine transporters. This technical guide provides a comprehensive overview of the preclinical toxicological profile of this compound, summarizing key findings from in vitro and in vivo studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound.

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is the inhibition of monoamine reuptake, specifically targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It acts as a dopamine transporter blocker and a serotonin transporter substrate, leading to increased extracellular concentrations of these neurotransmitters. This dual action contributes to its complex psychostimulant and entactogenic effects.

Monoamine Transporter Inhibition

In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK 293) cells expressing human monoamine transporters have quantified this compound's inhibitory potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound at DAT, SERT, and NET.

| Assay System | Transporter | IC50 (µM) | Reference |

| Rat Brain Synaptosomes | DAT | 0.12 ± 0.01 | [1] |

| SERT | 1.36 ± 0.10 | [1] | |

| HEK 293 Cells | DAT | 0.31 ± 0.07 | [1] |

| SERT | 11.7 ± 0.5 | [1] | |

| HEK 293 Cells | NET | Not explicitly stated in the provided search results |

Note: Lower IC50 values indicate greater potency.

Toxicological Profile

Acute Toxicity

A definitive median lethal dose (LD50) for this compound has not been established in preclinical rodent models based on the available literature. However, studies on locomotor activity in rats have reported convulsions and lethality at a high dose of 100 mg/kg.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity in various cell lines. The primary mechanism of cytotoxicity appears to be the induction of oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.

| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| SH-SY5Y (Human Neuroblastoma) | Trypan Blue Exclusion | Cell Viability | ~400 | |

| SH-SY5Y (Human Neuroblastoma) | Lactate Dehydrogenase (LDH) | Cell Viability | ~400 |

Neurotoxicity

This compound's neurotoxic effects are a significant concern, stemming from its potent interaction with monoamine systems.

In Vitro Neurotoxicity: Studies on differentiated SH-SY5Y neuronal cells have shown that this compound induces neurotoxicity in a dose-dependent manner. The underlying mechanisms include:

-

Oxidative Stress: Increased production of reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: Compromised mitochondrial bioenergetics.

-

Apoptosis: Activation of mitochondrial-mediated apoptotic pathways.

In Vivo Neurotoxicity (Locomotor Activity): Preclinical studies in rats have demonstrated that this compound significantly increases locomotor activity, a hallmark of psychostimulant effects. Dose-dependent increases in locomotion have been observed following intraperitoneal injections of this compound at doses ranging from 0.5 to 10.0 mg/kg.[2]

Cardiovascular Toxicity

While comprehensive preclinical cardiovascular safety data in mammalian models are limited for this compound specifically, the general class of synthetic cathinones is associated with significant cardiovascular risks, including tachycardia, hypertension, myocardial infarction, and arrhythmias.

Zebrafish Cardiotoxicity Model: Studies utilizing zebrafish embryos, a validated model for cardiotoxicity screening, have provided insights into this compound's potential cardiac effects. In this model, this compound has been shown to be lethal and induce cardiotoxicity.[3] The 24-hour median lethal concentration (LC50) in zebrafish embryos has been reported to be in a similar range to other first-generation synthetic cathinones.[4][5][6]

A specific IC50 value for this compound in a human Ether-à-go-go-Related Gene (hERG) channel assay, a critical in vitro predictor of proarrhythmic risk, is not available in the reviewed literature.

Genotoxicity

There is a lack of specific genotoxicity data for this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays.

Metabolism

The metabolism of this compound has been investigated in vitro using human liver microsomes (HLMs). As a substituted cathinone, it is expected to undergo Phase I and Phase II metabolic transformations. Studies on structurally similar cathinones like dithis compound provide a likely metabolic map for this compound.[7] The primary metabolic pathways are anticipated to include:

-

N-dealkylation: Removal of the methyl group from the amine.

-

Reduction: Conversion of the β-keto group to a hydroxyl group.

-

Hydroxylation: Addition of hydroxyl groups to the alkyl chain or aromatic ring.

-

Demethylenation: Opening of the methylenedioxy ring.